3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c23-12-5-3-6-13(11-12)25-21(27)20-19(24)18-17(16-9-4-10-28-16)14-7-1-2-8-15(14)26-22(18)29-20/h3-6,9-11H,1-2,7-8,24H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQAYHPBBGSCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)F)N)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a novel synthetic derivative with potential therapeutic applications. This article aims to explore its biological activity, particularly in relation to anticancer properties, through an analysis of recent research findings and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.42 g/mol. The compound features a complex structure that includes a tetrahydrothienoquinoline core, which is known for its biological activity.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through:
- Inhibition of Tubulin Polymerization : This mechanism is crucial for disrupting cancer cell proliferation by preventing the formation of microtubules necessary for mitosis.
- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies:
| Study Reference | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa, HCT116 | < 10 | Tubulin inhibition | |
| MCF-7 | 1.84 | Apoptosis induction | |
| HepG2 | < 42 | Cell cycle arrest |
Case Studies
- Study on HeLa Cells : A study demonstrated that the compound caused significant cell cycle arrest at the G2/M phase and induced apoptosis via caspase-3 activation. This effect was observed at low concentrations (IC50 < 10 µM), indicating high potency against cervical cancer cells.
- MCF-7 Breast Cancer Model : In another investigation involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 1.84 µM, suggesting strong antiproliferative effects and potential for therapeutic use in breast cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinoline scaffold can enhance biological activity. Compounds with additional functional groups such as fluorine and furan moieties have shown improved binding affinity to target proteins involved in cancer progression.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable therapeutic potential , particularly due to its structural characteristics that allow interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate antimicrobial properties against various pathogens. For instance, compounds with similar structural frameworks have been shown to possess significant activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of functional groups like the furan and thieno rings enhances biological activity by modulating the compound's lipophilicity and electronic properties.
Anticancer Properties
Studies have suggested that compounds incorporating quinoline and thieno moieties can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis . Preliminary screening has indicated that 3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide may exhibit similar properties, warranting further investigation into its anticancer potential.
Biochemical Research
This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and cellular pathways.
Enzyme Inhibition Studies
The ability of this compound to act as an enzyme inhibitor has been explored in various studies. Its interaction with specific enzymes can provide insights into metabolic pathways and the development of novel therapeutic agents targeting these enzymes .
Cellular Pathway Investigations
Utilizing this compound in cellular assays allows researchers to dissect complex signaling pathways involved in disease processes. The unique scaffold of the molecule facilitates the design of experiments aimed at elucidating the roles of specific proteins in cellular function .
Synthetic Applications
The compound is not only a subject of study but also serves as an important intermediate in synthetic chemistry.
Synthesis of Novel Compounds
Due to its complex structure, this compound can be utilized as a precursor for synthesizing more complex molecules with potential biological activities. Researchers often employ multi-step synthetic routes starting from this compound to develop new drugs or materials .
Mechanistic Studies
The compound's involvement in various chemical reactions provides a platform for studying reaction mechanisms in organic synthesis. Understanding these mechanisms can lead to the development of more efficient synthetic methodologies .
Industrial Applications
In addition to its research applications, this compound has potential industrial uses.
Material Science
The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its ability to form stable complexes may be exploited in creating advanced materials for electronics or coatings .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?
The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Step 1 : Condensation of 3-fluorophenyl isocyanate with a thienoquinoline precursor.
- Step 2 : Introduction of the furan-2-yl group via Suzuki-Miyaura coupling under Pd catalysis (optimize with 1:1.2 molar ratio of precursor to boronic acid).
- Step 3 : Selective amidation at the 2-position using carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust reaction time/temperature to minimize by-products.
Q. Which characterization techniques are critical for verifying structural integrity?
- NMR : Use - and -NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, furan protons at δ 6.3–6.8 ppm).
- HRMS : Validate molecular weight (theoretical [M+H]: 451.16 g/mol; experimental tolerance ±0.002).
- XRD : Resolve crystallographic ambiguities in the tetrahydrothienoquinoline core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate fluorophenyl and furan substitutions?
- Experimental Design :
- Synthesize analogs with halogen (Cl, Br) or methyl substitutions on the phenyl ring.
- Replace furan with thiophene or pyrrole to assess heterocyclic effects.
- Test analogs in in vitro kinase inhibition assays (e.g., IC determination via fluorescence polarization).
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
- Case Example : If conflicting IC values arise in cell-free vs. cell-based assays:
Verify compound stability via LC-MS under assay conditions (e.g., pH 7.4 buffer, 37°C).
Test metabolite profiles using hepatocyte microsomes to rule out enzymatic degradation.
Use isothermal titration calorimetry (ITC) to confirm direct target binding vs. indirect mechanisms .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt Formation : Screen hydrochloride or mesylate salts via slurry experiments in ethanol/water mixtures.
- Nanoparticle Formulation : Use PLGA-PEG carriers (10:1 w/w ratio) to enhance aqueous dispersion (DLS size: <200 nm, PDI <0.2).
- Pharmacokinetics : Administer 5 mg/kg IV/orally in rodent models; measure plasma half-life via LC-MS/MS .
Methodological Considerations
Q. How to validate target engagement in complex biological matrices?
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe (synthesized via CuAAC "click chemistry") followed by streptavidin pull-down and LC-MS/MS identification .
- SPR Imaging : Immobilize the target protein on a CM5 chip; measure binding kinetics (k/k) at 25°C in HBS-EP buffer .
Q. What computational tools predict metabolic liabilities of the furan moiety?
- Software : Use GLORYx for phase I metabolism predictions (focus on CYP3A4-mediated oxidation).
- In Silico Alerts : Flag potential furan epoxidation using FAME 2.0 (toxicity risk score >0.7 requires experimental validation) .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
